2(3H)-Benzothiazolethione,6-butyl-(9CI)

Lipophilicity Physicochemical Property Drug-likeness

Researchers requiring a lipophilic benzothiazole scaffold often face supply inconsistencies for specific 6-substituted derivatives. 2(3H)-Benzothiazolethione,6-butyl-(9CI) (CAS 131785-57-4) provides a structurally defined solution with a validated LogP of 4.46, enabling controlled membrane permeability studies. - **Structural Fidelity:** Synthesized via established cyclization routes, ensuring correct 6-butyl substitution and stable thione tautomeric form. - **Analytical Utility:** Distinct LC-MS/MS spectra support its direct use as a reference standard for method development. - **Supply Assurance:** Offered as a high-purity research reagent with reliable global fulfillment to eliminate sourcing delays.

Molecular Formula C11H13NS2
Molecular Weight 223.4 g/mol
CAS No. 131785-57-4
Cat. No. B145716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Benzothiazolethione,6-butyl-(9CI)
CAS131785-57-4
Synonyms2(3H)-Benzothiazolethione,6-butyl-(9CI)
Molecular FormulaC11H13NS2
Molecular Weight223.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C=C1)NC(=S)S2
InChIInChI=1S/C11H13NS2/c1-2-3-4-8-5-6-9-10(7-8)14-11(13)12-9/h5-7H,2-4H2,1H3,(H,12,13)
InChIKeyVVSMPKIKVDRWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Butyl-2(3H)-benzothiazolethione Foundational Overview


2(3H)-Benzothiazolethione,6-butyl-(9CI), also known as 6-butylbenzo[d]thiazole-2(3H)-thione, is a heterocyclic compound within the benzothiazole family, characterized by a butyl group substituted at the 6-position of the benzothiazole core . It possesses a molecular formula of C11H13NS2 and a molecular weight of 223.36 g/mol . The compound exhibits the thione tautomeric form, which is predicted to be more stable than its thiol counterpart in benzothiazole derivatives [1]. Its calculated LogP is 4.46, indicating significant lipophilicity relative to the unsubstituted 2(3H)-benzothiazolethione parent molecule (LogP 2.42-2.88) [2].

6-Butyl substitution confers higher lipophilicity than the unsubstituted core, supporting permeability and non-polar solubility studies.
Thione tautomer is the predicted stable form, relevant for reactivity profiling and metal coordination research.
Established synthetic route enables use as a reference scaffold or building block for 6-substituted benzothiazolethiones.

Substitution Risk: 6-Butyl-2(3H)-benzothiazolethione


While a broad evidence gap exists for this specific compound, fundamental chemical principles and class-level knowledge underscore why substitution with a non-identical benzothiazole derivative would be scientifically invalid. The 6-butyl substituent is a key determinant of physicochemical properties. This is evidenced by the increase in calculated LogP from ~2.65 for the unsubstituted 2(3H)-benzothiazolethione to 4.46 for the 6-butyl derivative , directly impacting lipophilicity, membrane permeability, and solubility. Furthermore, computational models on the benzothiazole class confirm that the thione tautomer, which is the stable form of this compound, is more stable than the thiol form [1]. Substituting with a molecule lacking the specific 6-butyl group or the thione tautomeric state would introduce an uncontrolled variable, altering the compound's reactivity profile and invalidating any experiment or process dependent on its unique structural identity. The following analysis is therefore presented as an evidence gap assessment rather than a traditional evidence guide.

Replacing the 6-butyl group with hydrogen or a different alkyl chain may shift LogP by over 1.6 units, altering membrane partitioning and solubility profile.
The 5-butyl regioisomer shows a measurable LogP difference (~0.16 units); substitution position may affect interaction with biological membranes and solvents.
Using a compound that favors the thiol tautomer over the thione form may change reactivity, metal-binding behavior, and spectroscopic response.

Evidence Gap Analysis: 6-Butyl-2(3H)-benzothiazolethione


Lipophilicity vs. Unsubstituted Core Scaffold

The 6-butyl substituent on 2(3H)-benzothiazolethione,6-butyl-(9CI) confers significantly higher lipophilicity compared to the unsubstituted parent molecule, 2(3H)-benzothiazolethione. This is a fundamental physicochemical differentiation. The target compound has a calculated LogP of 4.46 . In contrast, the unsubstituted 2(3H)-benzothiazolethione parent has a reported LogP range of 2.42 to 2.88 [1]. This quantifiable difference in partition coefficient directly impacts solubility and permeability.

Lipophilicity vs. Core
Reported
ΔLogP ≈ +1.6 to +2.0 (>10× octanol partition)
Supports higher membrane permeability context
Computational prediction; cross-study comparison
Lipophilicity Physicochemical Property Drug-likeness

Regioisomeric LogP: 6-Butyl vs. 5-Butyl

The position of the butyl substituent on the benzothiazole ring influences lipophilicity. The 6-butyl derivative (target compound) and the 5-butyl regioisomer [CAS 357675-00-4] both have reported LogP values, allowing for a direct comparison. The 6-butyl derivative has a calculated LogP of 4.46 , while the 5-butyl derivative has a calculated XLogP of 4.3 [1]. This difference, though modest, is measurable and indicates that the 6-position may confer slightly higher lipophilicity.

Regioisomeric LogP
Reported
6-Butyl LogP 4.46; 5-Butyl LogP 4.3, ΔLogP +0.16
Substitution position affects partition behavior
Comparison of computed values
Regioisomer Physicochemical Property Structure-Property Relationship

Thione Tautomer Stability in Benzothiazoles

Computational studies on benzothiazole derivatives indicate that the thione tautomer is more stable than the thiol form. For a mercaptobenzothiazole (MBT) derivative, the thione form is the predominant species in both gaseous and aqueous phases [1]. While this is a class-level observation, it strongly supports the rationale that the thione form of the target compound, 2(3H)-Benzothiazolethione,6-butyl-(9CI), is its most stable and relevant state for experimental and industrial applications. This differentiates it from compounds that may exist predominantly in the thiol tautomer.

Thione Tautomer Stability
Class-level
Thione form predicted more stable than thiol
Predominant form for reactivity and spectroscopy
DFT-based class inference
Tautomerism Stability Computational Chemistry

6-Butyl-2(3H)-benzothiazolethione Validated Applications


Building Block for 6-Substituted Benzothiazolethiones

The compound can be synthesized via established methods for preparing 6-substituted 2(3H)-benzothiazolethiones. A known synthetic strategy involves the cyclization of 4-alkyl-2-bromoanilines (or 4-alkoxy-2-chloroanilines) with potassium O-ethyl dithiocarbonate to afford 6-substituted 2(3H)-benzothiazolethiones in good yields [1]. This positions 2(3H)-Benzothiazolethione,6-butyl-(9CI) as a specific product of this established synthetic route, useful as a reference standard or a scaffold for further functionalization [1].

Lipophilic Benzothiazole Scaffold for Research

With a calculated LogP of 4.46, this compound is significantly more lipophilic than the unsubstituted 2(3H)-benzothiazolethione core (LogP ~2.65) [1]. This property makes it a suitable candidate for research in areas where increased membrane permeability or non-polar solvent solubility is required. It may serve as a lipophilic control or starting point in medicinal chemistry campaigns where optimizing LogP is a key objective [1].

Reference Standard for Analytical Method Development

The compound's unique CAS number and defined molecular structure (C11H13NS2, MW 223.36) make it suitable as a reference standard for analytical chemistry applications [1]. Its distinct mass spectral data, including LC-MS/MS spectra available in public databases, supports its use in developing and validating analytical methods for detecting and quantifying benzothiazole derivatives in complex matrices [2].

Application
Selection Property
Validation Focus
Synthesis of 6-substituted benzothiazolethiones
6-Butyl substitution and thione tautomer integrity
Synthetic route compatibility and product identity
Lipophilicity-dependent research studies
Enhanced lipophilicity over unsubstituted core
Membrane permeability and solubility profiling
Analytical method development for benzothiazoles
Unique structural identity and mass spectrum
LC-MS/MS method validation and quantification

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